molecular formula C15H17ClN4OS2 B13366523 4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether

Cat. No.: B13366523
M. Wt: 368.9 g/mol
InChI Key: FRJCGRLUICEUKD-UHFFFAOYSA-N
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Description

4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is a complex organic compound that belongs to the class of triazolothiadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolothiadiazole core and the subsequent etherification with 4-chloro-3-methylphenol.

    Formation of Triazolothiadiazole Core: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate carboxylic acid or its derivative under acidic or basic conditions.

    Etherification: The triazolothiadiazole intermediate is then reacted with 4-chloro-3-methylphenol in the presence of a suitable base (e.g., potassium carbonate) and a solvent (e.g., dimethylformamide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted derivatives.

Scientific Research Applications

4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting various diseases.

    Agriculture: Possible application as a pesticide or herbicide due to its biological activity.

    Materials Science: Utilization in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effect. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-methylphenyl {3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a triazolothiadiazole core with a chloro-substituted phenyl ether makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H17ClN4OS2

Molecular Weight

368.9 g/mol

IUPAC Name

6-[(4-chloro-3-methylphenoxy)methyl]-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H17ClN4OS2/c1-9(2)22-8-13-17-18-15-20(13)19-14(23-15)7-21-11-4-5-12(16)10(3)6-11/h4-6,9H,7-8H2,1-3H3

InChI Key

FRJCGRLUICEUKD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NN3C(=NN=C3S2)CSC(C)C)Cl

Origin of Product

United States

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